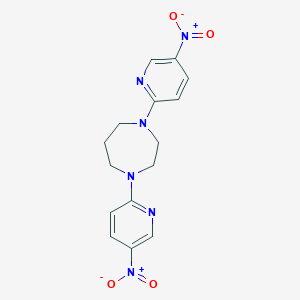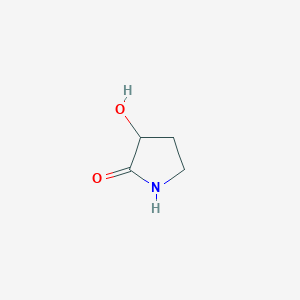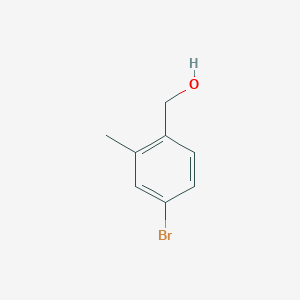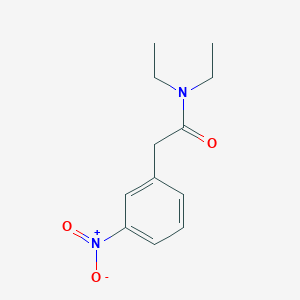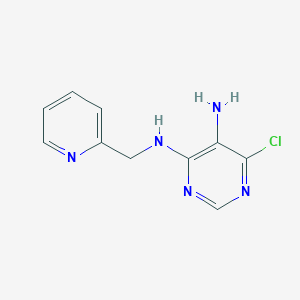
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine
Descripción general
Descripción
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine, also known as 6-CPD, is a chemical compound that belongs to the class of pyrimidine derivatives. It has a molecular formula of C12H11ClN6 and a molecular weight of 276.7 g/mol. 6-CPD has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is not fully understood. However, it has been suggested that it may exert its anti-cancer effects by inhibiting the activity of enzymes involved in DNA synthesis and repair. Additionally, it may induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory effects of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The mechanism of action of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine against parasitic infections is not well characterized, but it has been suggested that it may interfere with the metabolism of the parasites.
Efectos Bioquímicos Y Fisiológicos
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes involved in DNA synthesis and repair, as well as the activity of the enzyme dihydrofolate reductase. Additionally, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of arthritis. In terms of toxicity, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been found to have low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is its potential use as a lead compound for the development of new anti-cancer, anti-inflammatory, and anti-parasitic drugs. Its low toxicity in animal studies also makes it a promising candidate for further development. However, one limitation of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine is its limited solubility in water, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine. One potential direction is the development of new derivatives of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine with improved solubility and potency. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer, inflammation, and parasitic infections. Finally, more research is needed to explore the potential side effects and toxicity of 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine in vivo.
Aplicaciones Científicas De Investigación
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Furthermore, 6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine has been studied for its potential use in the treatment of parasitic infections, as it has been found to have activity against the protozoan parasite Trypanosoma brucei.
Propiedades
Número CAS |
116062-19-2 |
|---|---|
Nombre del producto |
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
Fórmula molecular |
C10H10ClN5 |
Peso molecular |
235.67 g/mol |
Nombre IUPAC |
6-chloro-4-N-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C10H10ClN5/c11-9-8(12)10(16-6-15-9)14-5-7-3-1-2-4-13-7/h1-4,6H,5,12H2,(H,14,15,16) |
Clave InChI |
MMHFULXUVYZXBW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC2=C(C(=NC=N2)Cl)N |
SMILES canónico |
C1=CC=NC(=C1)CNC2=C(C(=NC=N2)Cl)N |
Sinónimos |
6-chloro-N4-(pyridin-2-ylmethyl)pyrimidine-4,5-diamine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

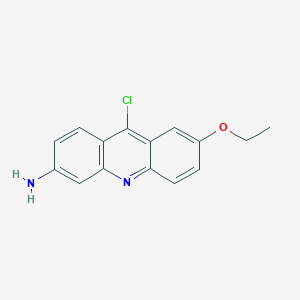
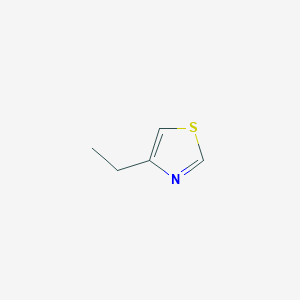


![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

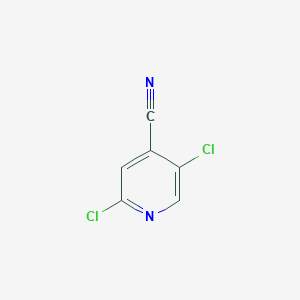
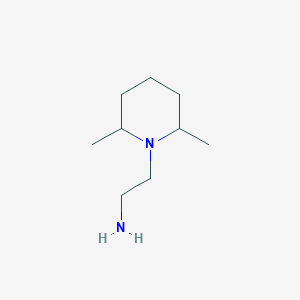
![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)
